molecular formula C14H16Cl2N4O3S B2965583 ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate CAS No. 338968-02-8

ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate

Cat. No. B2965583
CAS RN: 338968-02-8
M. Wt: 391.27
InChI Key: FIAAJEYNYPTFNM-UHFFFAOYSA-N
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Description

Ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate is a chemical compound with the molecular formula C14H16Cl2N4O3S . It has a molecular weight of 391.27284 .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C14H16Cl2N4O3S. It contains 14 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the sources I found .

Scientific Research Applications

Agriculture: Pesticide Formulation

This compound has potential use in agriculture as part of pesticide formulations. Its structure suggests it could be effective in disrupting the life cycle of pests, possibly by interfering with their reproductive systems or metabolic pathways .

Medicine: Drug Discovery

In the field of medicine, this compound could be explored for its pharmacological properties. The tetrazole moiety is a bioisostere for the carboxylate group and is present in many drug molecules. This suggests that ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate might be a candidate for drug development, particularly in the design of new therapeutic agents.

Biochemistry: Enzyme Inhibition Studies

The unique structure of this compound, particularly the presence of a tetrazole group, could make it a useful tool in biochemistry for studying enzyme inhibition. It may bind to the active sites of enzymes, providing insights into enzyme mechanisms and structure-function relationships.

Environmental Science: Pollutant Degradation

Research in environmental science could leverage this compound in studies related to pollutant degradation. Its chemical properties might allow it to participate in reactions that break down harmful environmental pollutants into less toxic substances .

Material Science: Synthesis of Novel Materials

In material science, this compound could be used to synthesize novel materials with specific properties. For example, it could be incorporated into polymers to impart additional functionality, such as increased resistance to degradation or enhanced binding capacity for certain metals.

Chemical Engineering: Catalyst Design

Chemical engineers might find applications for this compound in the design of catalysts. Its molecular structure could facilitate reactions that are important in industrial processes, potentially leading to more efficient production methods.

Analytical Chemistry: Chromatography Standards

Due to its distinct chemical signature, this compound could serve as a standard in chromatographic analyses to help identify and quantify similar compounds in complex mixtures.

Nanotechnology: Nanocarrier Systems

Finally, in nanotechnology, researchers could explore the use of this compound in the development of nanocarrier systems for targeted drug delivery, capitalizing on its potential to be modified and attached to nanoparticles.

properties

IUPAC Name

ethyl 2-[1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazol-5-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4O3S/c1-4-22-13(21)7-24-14-17-18-19-20(14)11-6-12(23-8(2)3)10(16)5-9(11)15/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAAJEYNYPTFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate

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